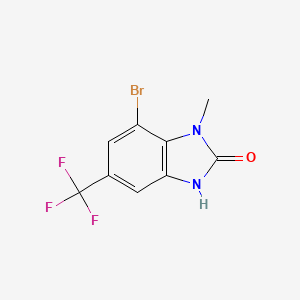
7-Bromo-1-methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
Descripción general
Descripción
7-Bromo-1-methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one is a useful research compound. Its molecular formula is C9H6BrF3N2O and its molecular weight is 295.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Bromo-1-methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodiazole core with bromine and trifluoromethyl substituents, which are known to influence its biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Protein–Protein Interactions (PPIs) : These compounds can disrupt critical interactions within cellular signaling pathways, potentially affecting cancer cell proliferation.
- DNA Intercalation : Some studies suggest that benzodiazole derivatives may intercalate into DNA, leading to cytotoxic effects in cancer cells.
Anticancer Activity
Recent studies have assessed the anticancer activity of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Panc-1 (pancreatic) | 0.051 | |
| AsPC-1 (pancreatic) | 0.066 | |
| WI38 (normal fibroblast) | 0.36 |
These results indicate that the compound exhibits significant cytotoxicity against pancreatic cancer cells while showing a relatively higher IC50 value for normal fibroblasts, suggesting a degree of selectivity for cancerous cells.
Mechanistic Insights
The mechanism behind the anticancer activity may involve:
- Cell Cycle Arrest : Compounds like this one can induce cell cycle arrest in specific phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to cell death in tumor cells.
Case Studies and Research Findings
A notable study highlighted the effects of similar benzodiazole derivatives on pancreatic cancer models. The findings suggested that these compounds could effectively inhibit tumor growth in vivo, providing a basis for further development as therapeutic agents.
Example Study
In a comparative study involving various benzodiazole derivatives, researchers found that modifications at the 5-position significantly affected anticancer potency. The study concluded that the presence of trifluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them more effective against tumor cells.
Propiedades
IUPAC Name |
4-bromo-3-methyl-6-(trifluoromethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O/c1-15-7-5(10)2-4(9(11,12)13)3-6(7)14-8(15)16/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUVJJKLELBSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(F)(F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















